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molecular formula C10H7ClN4OS B8497919 7-Chloro-3-(furan-2-yl)-5-(methylsulfanyl)[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 262452-26-6

7-Chloro-3-(furan-2-yl)-5-(methylsulfanyl)[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No. B8497919
M. Wt: 266.71 g/mol
InChI Key: DSVOOBLCBWOMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06545000B1

Procedure details

In an argon atmosphere, 225 g (1.58 mol) of diphosphorus pentaoxide was suspended in 320 mL of xylene, and 340 mL (256 g, 1.58 mol) of hexamethyldisiloxane was added thereto, followed by heating at 90° C. for about 1.5 hours. After the contents were almost dissolved, 90 g (316 mmol) of Compound A was added thereto, followed by heating at 160° C. for another 2 hours. After completion of the reaction, the reaction solution was cooled, and ice-water was added thereto. Then, the mixture was made alkaline by adding aqueous ammonia under cooling (inner temperature: 5° C. or lower), and was extracted with chloroform. After evaporation of the solvent, the residue was purified by silica gel column chromatography (hexane/ethyl acetate=1:1) to obtain 66.1 g of Compound B as a white solid (yield: 78%).
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
reactant
Reaction Step Two
Name
Compound A
Quantity
90 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
320 mL
Type
solvent
Reaction Step Six
Yield
78%

Identifiers

REACTION_CXSMILES
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.C[Si](C)(C)O[Si](C)(C)C.[Cl:24][C:25]1[CH:30]=[C:29]([NH:31][NH:32][C:33]([C:35]2[O:36][CH:37]=[CH:38][CH:39]=2)=O)[N:28]=[C:27]([S:40][CH3:41])[N:26]=1.N>C1(C)C(C)=CC=CC=1>[Cl:24][C:25]1[N:26]=[C:27]([S:40][CH3:41])[N:28]2[C:33]([C:35]3[O:36][CH:37]=[CH:38][CH:39]=3)=[N:32][N:31]=[C:29]2[CH:30]=1

Inputs

Step One
Name
Quantity
225 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Two
Name
Quantity
340 mL
Type
reactant
Smiles
C[Si](O[Si](C)(C)C)(C)C
Step Three
Name
Compound A
Quantity
90 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)NNC(=O)C=1OC=CC1)SC
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
Quantity
320 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
After the contents were almost dissolved
TEMPERATURE
Type
TEMPERATURE
Details
by heating at 160° C. for another 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled
TEMPERATURE
Type
TEMPERATURE
Details
under cooling (inner temperature: 5° C. or lower)
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane/ethyl acetate=1:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=2N(C(=N1)SC)C(=NN2)C=2OC=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 66.1 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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